Compound Description: PMO is an oxadiazole compound investigated as a corrosion inhibitor for mild steel in acidic environments []. Studies have shown its effectiveness in inhibiting corrosion, with a 95% inhibition efficiency at a concentration of 0.005 M in 1.0 M hydrochloric acid []. PMO's protective effect is attributed to its strong adsorption onto the mild steel surface, forming a barrier against the corrosive solution [].
Compound Description: This compound represents a novel teraryl oxazolidinone class with potent antimicrobial activity []. Notably, it demonstrates a superior safety profile compared to linezolid, a known antimicrobial agent, in in vitro and in vivo studies []. Its phosphate form exhibits high water solubility, making it suitable for in vivo testing, and displays promising oral bioavailability [].
Compound Description: This compound is synthesized via the reaction of a substituted pyrazole carbothioamide with N-(4-nitrophenyl)maleimide, resulting in a cyclized structure []. The compound's structure has been elucidated using various spectroscopic techniques such as FT-IR, NMR, and LCMS [].
Compound Description: This compound is a novel non-peptide angiotensin type 1 receptor antagonist showing promise in treating hypertension []. Metabolic studies in rats have identified various hydroxylated and glucuronidated metabolites, with differences observed between male and female rats [].
Compound Description: OSU-03012 is a celecoxib derivative that inhibits PDK1 and PAK, key enzymes involved in cell signaling pathways regulating cell motility and proliferation [, ]. OSU-03012 demonstrates antiproliferative effects in various cancer cell lines, including thyroid cancer, and has been shown to inhibit EGFR expression in vitro and in vivo [, ].
Compound Description: This series of compounds was designed to inhibit HMG-CoA reductase, a key enzyme in cholesterol biosynthesis []. Researchers found that introducing substituents at specific positions on the pyrrole ring significantly enhanced inhibitory potency []. Notably, one compound in this series displayed five times greater potency compared to compactin, a known HMG-CoA reductase inhibitor [].
Compound Description: This series comprises newly synthesized benzohydrazide derivatives exhibiting notable activity against DHFR and enoyl ACP reductase enzymes []. These enzymes are crucial for bacterial growth and survival, making these compounds promising antibacterial and antitubercular agents []. Molecular docking studies have revealed favorable binding interactions with the active sites of both enzymes, further supporting their potential as therapeutic agents [].
Compound Description: This compound was synthesized through a multi-step process involving O-alkylation, bromination, condensation, and N-alkylation, starting from readily available materials []. It has shown promising antifungal activity and some plant growth-regulating properties [].
Compound Description: This compound is a synthetic cannabinoid identified in criminal samples using various analytical techniques including GC-MS, NMR, and IR spectroscopy []. Its structural similarity to other synthetic cannabinoids like ACBM-BZ-F suggests potential psychoactive properties [].
Compound Description: AZD3229 is a potent pan-KIT mutant inhibitor designed for treating GISTs []. It exhibits potent inhibitory activity against various KIT mutant-driven cancers while demonstrating selectivity over KDR, minimizing potential hypertension side effects []. The compound possesses good pharmacokinetic properties across species and demonstrates strong pharmacodynamic inhibition of its target [].
Compound Description: SUVN-G3031 is a potent and selective histamine H3 receptor inverse agonist []. Its development involved extensive optimization of in vitro affinity, physicochemical properties, and pharmacokinetic profiles in rats []. SUVN-G3031 exhibits a favorable safety profile, good oral exposure, and robust wake-promoting effects in animal models, making it a potential therapeutic for sleep disorders [].
Compound Description: Compound 3e, an N-pyrrolylcarboxylic acid derivative, has been investigated for its anti-inflammatory activity []. Similar to diclofenac, a known NSAID, compound 3e demonstrated significant anti-inflammatory effects after continuous administration in a rat paw edema model []. This suggests its potential as a therapeutic agent for chronic inflammatory conditions [].
1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone
Compound Description: This compound has been structurally characterized using X-ray crystallography, revealing a nearly perpendicular orientation between the triazole and phenyl rings []. The crystal structure also highlights intermolecular interactions like C—H⋯O, C—H⋯N hydrogen bonds, C—H⋯π contacts, and weak π–π interactions [].
2-(1H-1,2,4-Triazol-1-yl) Acetamide
Compound Description: This compound serves as a key intermediate in synthesizing various heterocyclic compounds, particularly those with potential biological activities. Its synthesis involves reacting 1,2,4-triazole potassium salt with 2-chloro-N-methylacetamide [].
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides
Compound Description: This series of compounds was designed based on the inhibitory effects of CA-4 analogs and indoles on tubulin polymerization []. These compounds showed significant antiproliferative activities against various cancer cell lines, with compound 7d exhibiting the most potent activity against HeLa, MCF-7, and HT-29 cells []. Mechanistic studies revealed that these compounds induced cell apoptosis, arrested the cell cycle in the G2/M phase, and inhibited tubulin polymerization, similar to colchicine [].
Compound Description: A practical synthesis of this compound was achieved through a multi-step process involving the hydrogenation of a pyridinyl intermediate []. The final compound features a piperidine ring, which is a common structural motif in various pharmaceuticals and bioactive molecules.
Compound Description: This compound is known to inhibit the cytochrome P-450 system, which plays a crucial role in metabolizing various compounds, including all-trans-retinoic acid []. Its crystal structure reveals specific dihedral angles between the planar rings within the molecule and highlights the presence of N—H⋯N hydrogen bonds, influencing its intermolecular interactions [].
Compound Description: pldpt is a bis-bidentate ligand used to synthesize various di- and mononuclear complexes with transition metals like cobalt, nickel, copper, and zinc []. The complexes formed with pldpt exhibit diverse structural features, including distorted octahedral geometries around the metal centers and varying coordination modes depending on the metal ion and reaction conditions []. Magnetic studies on these complexes have revealed weak antiferromagnetic coupling between the metal centers bridged by the triazole ring of pldpt [].
Compound Description: CHMFL-FLT3-213 is a highly potent and selective type II FLT3 kinase inhibitor discovered through structure-guided drug design []. It demonstrates significant efficacy against FLT3-ITD mutations commonly found in AML patients, as well as other associated oncogenic mutations []. CHMFL-FLT3-213 effectively inhibits FLT3-ITD mediated signaling pathways, induces apoptosis, and exhibits acceptable bioavailability and in vivo efficacy in preclinical models [].
Compound Description: These derivatives were synthesized using 1,4-bis[(2-oxopropyl)amino]benzene as a key intermediate []. This intermediate reacts with various reagents like dimethylformamide dimethylacetal, triethyl orthoformate, active methylene nitriles, or ketones to yield the desired pyrrole derivatives []. Some of these synthesized compounds displayed notable antibacterial activity [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.